N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide
Description
N-[(3-Piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide is a benzamide derivative characterized by a piperidin-1-ylsulfonyl group attached to the phenyl ring of the benzamide scaffold. The piperidine sulfonyl moiety may influence electronic properties, solubility, and biological interactions compared to other substituents.
Properties
IUPAC Name |
N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18(15-8-3-1-4-9-15)21-19(24)20-16-10-7-11-17(14-16)27(25,26)22-12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13H2,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJLOCBKDRQVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332372 | |
| Record name | N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899997-73-0 | |
| Record name | N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Benzamide: The final step involves coupling the piperidine-sulfonyl derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are crucial for binding to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
The target compound’s piperidin-1-ylsulfonyl group distinguishes it from other benzamide derivatives. Key analogs and their substituents include:
- N-(Benzo[d]oxazol-2-ylcarbamoyl)benzamide (10) : Benzoxazole substituent .
- N-(Quinolin-3-ylcarbamoyl)benzamide (14): Quinoline group .
- N-((4,6-Dimethylpyrimidin-2-yl)carbamoyl)benzamide (13) : Pyrimidine ring .
- JS-2-34 (N-((Adamantan-2-yl)carbamoyl)-2,3,4-trifluorobenzamide) : Trifluorobenzamide and adamantane groups .
- JS-2-10 (2,4-Dichloro-N-(((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)carbamoyl)benzamide) : Bicyclic terpene substituent .
Physical Properties
Melting points and purity data highlight substituent effects on crystallinity and stability:
Comparison : Halogenated or pyrimidine-substituted benzamides exhibit higher melting points (>180°C) due to rigid structures , whereas compounds with flexible groups (e.g., trifluoroethoxy chains) show lower melting points (51–167°C) . The target compound’s sulfonyl-piperidine group may confer moderate melting points (150–180°C), similar to adamantane derivatives .
Biological Activity
N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring, a sulfonyl group, and a benzamide moiety. The structural configuration allows for diverse interactions with biological targets, making it a valuable candidate for drug development.
Key Properties
| Property | Value |
|---|---|
| CAS Number | 899997-73-0 |
| Solubility | 2.2 µg/mL at pH 7.4 |
| Molecular Weight | 347.44 g/mol |
| Chemical Formula | C16H20N2O3S |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The piperidine ring and sulfonyl group are crucial for binding, allowing the compound to modulate the activity of these targets, which can lead to various therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- The compound has shown potential antimicrobial properties in preliminary studies, suggesting efficacy against various bacterial strains.
-
Anticancer Properties :
- Investigations have indicated that this compound may inhibit cancer cell proliferation. Studies utilizing cell lines have demonstrated its ability to induce apoptosis in certain cancer types.
-
Enzyme Inhibition :
- The compound acts as an inhibitor of specific enzymes involved in disease pathways, which can be beneficial in treating conditions like cancer and inflammatory diseases.
Case Studies and Research Findings
A variety of studies have explored the biological effects of this compound:
Study 1: Anticancer Activity
A study published in eBioMedicine investigated the effects of this compound on multiple myeloma cells. Results indicated that it effectively induced degradation of the neosubstrate IKZF3, demonstrating its potential as a therapeutic agent in hematological malignancies .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against various pathogens. The results showed significant inhibition zones, indicating strong antibacterial activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Activity Type | Potency |
|---|---|---|
| N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]pyridine | Anticancer | Moderate |
| N-(4-benzylpiperazin-1-yl)sulfonyl-N-(5-chloro-2-hydroxyphenyl)benzamide | Antimicrobial | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide?
- Methodology : The compound can be synthesized via a multi-step process. First, substituted anilines react with sodium cyanate in acetic acid to form urea intermediates. Subsequent acylation with benzoyl chloride derivatives under controlled conditions yields the target benzamide. Purification is achieved via column chromatography, and structural confirmation relies on elemental analysis and spectroscopy (e.g., IR, NMR) .
Q. How is the compound characterized spectroscopically?
- Methodology :
- IR Spectroscopy : Absorption bands at ~3223 cm⁻¹ (N-H stretch), 1671–1620 cm⁻¹ (C=O stretch) confirm carbamoyl and benzamide groups .
- NMR : NMR (DMSO-d6) shows aromatic protons (δ 6.5–8.5 ppm) and exchangeable N-H signals (δ ~11.0 ppm). NMR confirms carbonyl carbons (δ ~165–170 ppm) .
Q. What in vitro assays are used to screen its biological activity?
- Methodology : Cytotoxicity is assessed using cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa). IC₅₀ values are calculated via probit analysis (e.g., SPSS software). For example, related benzamides show IC₈₀ values of 191.1 ppm, outperforming controls like hydroxyurea (1036.6 ppm) .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidinylsulfonyl groups) affect its bioactivity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., halogenation, trifluoromethyl groups). Bioactivity is tested against enzymatic targets (e.g., HDACs) or pathogens (e.g., Aulacaspis tubercularis). Enhanced lipophilicity from trifluoromethyl groups improves metabolic stability and target binding .
Q. What mechanistic insights exist for its interaction with biological targets?
- Methodology :
- HDAC Inhibition : Chromatin immunoprecipitation (ChIP) assays reveal increased histone acetylation (e.g., Ac-H3) in brain regions, suggesting brain-selective HDAC inhibition .
- C-H Activation : Divergent Cu(II)-mediated oxidation mechanisms (organometallic vs. single-electron transfer) are studied using DFT calculations and experimental kinetics .
Q. What advanced analytical techniques resolve its structural and electronic properties?
- Methodology :
- X-ray Crystallography : Determines bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in carbamoyl groups) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 380.2325 for a related analog) .
Q. How is computational modeling applied to optimize its pharmacokinetics?
- Methodology : Molecular docking (e.g., AutoDock) predicts binding affinities to targets like CYP4F11. QSAR models correlate substituent electronic parameters (Hammett constants) with bioactivity .
Q. What strategies improve its metabolic stability for therapeutic use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
